Hydrogen-Bond Donor/Acceptor Capacity: Ethyl (E)-7-Hydroxyhept-2-enoate vs. Ethyl Hept-2-enoate
Ethyl (E)-7-hydroxyhept-2-enoate possesses one hydrogen-bond donor (HBD = 1) and three hydrogen-bond acceptors (HBA = 3), attributed to the terminal hydroxyl group and the ester carbonyl oxygens, respectively . In contrast, the non-hydroxylated comparator ethyl hept-2-enoate has HBD = 0 (no hydroxyl group) and HBA = 2 (only the two ester carbonyl oxygen atoms) [1]. This difference of +1 HBD and +1 HBA is critical for applications requiring intermolecular hydrogen-bonding interactions, such as enzyme active site engagement, crystal engineering, or supramolecular assembly [2].
| Evidence Dimension | Hydrogen-bond donor and acceptor count |
|---|---|
| Target Compound Data | HBD = 1, HBA = 3 (from molecular structure: one hydroxyl donor, two ester carbonyl acceptors + one hydroxyl acceptor) |
| Comparator Or Baseline | Ethyl hept-2-enoate: HBD = 0, HBA = 2 (two ester carbonyl oxygens only) |
| Quantified Difference | ΔHBD = +1 (0 → 1); ΔHBA = +1 (2 → 3) |
| Conditions | Determined from molecular structure (C9H16O3 vs. C9H16O2); HBD/HBA counts per standard hydrogen-bond donor/acceptor definitions |
Why This Matters
The additional HBD enables the compound to serve as a bifunctional building block capable of simultaneous hydrogen-bond donation and acceptance, a feature absent in ethyl hept-2-enoate and essential for designing molecules with specific protein-ligand interactions or self-assembling materials.
- [1] PlantaE DB. Ethyl 2-heptenoate. H-Bond Acceptor: 2, H-Bond Donor: 0. 2026. View Source
- [2] Di Maro S, et al. Efficient solid-phase synthesis of FK228 analogues as potent antitumoral agents. J Med Chem. 2008;51(21):6639-6641. doi:10.1021/jm800959f View Source
